(Cyclohexylmethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl methylphosphonic acid is an organophosphorus compound that belongs to the class of phosphonic acids It is characterized by the presence of a cyclohexyl group attached to a methylphosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylphosphonate with bromotrimethylsilane (BTMS), followed by hydrolysis. This method is favored due to its convenience, high yields, and mild reaction conditions . The reaction proceeds as follows:
Silyldealkylation: Cyclohexylmethylphosphonate is treated with BTMS to form a silylated intermediate.
Hydrolysis: The silylated intermediate is then hydrolyzed with water or methanol to yield cyclohexyl methylphosphonic acid.
Industrial Production Methods
In industrial settings, the production of cyclohexyl methylphosphonic acid may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of microwave-assisted synthesis has been explored to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids.
Scientific Research Applications
Cyclohexyl methylphosphonic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of cyclohexyl methylphosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexyl methylphosphonic acid can be compared with other similar compounds, such as:
- Ethyl methylphosphonic acid (EMPA)
- Isopropyl methylphosphonic acid (IMPA)
- Butyl methylphosphonic acid (BUMPA)
- Isobutyl methylphosphonic acid (IBMPA)
- Pinacolyl methylphosphonic acid (PMPA)
- 2-Ethylhexyl methylphosphonic acid (EHMPA)
Uniqueness
Cyclohexyl methylphosphonic acid is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to other alkyl methylphosphonic acids. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H15O3P |
---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
cyclohexylmethylphosphonic acid |
InChI |
InChI=1S/C7H15O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |
InChI Key |
FXFXTXBSALHPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.